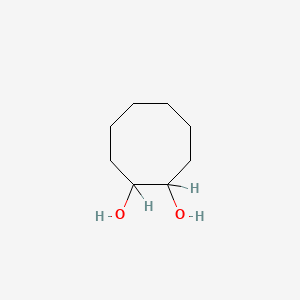

1,2-Cyclooctanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

cyclooctane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962562 | |

| Record name | Cyclooctane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-32-1, 42565-22-0 | |

| Record name | 1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Cyclooctane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042565220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclooctane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-1,2-Cyclooctanediol: Physical and Chemical Properties for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-1,2-Cyclooctanediol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Core Physical and Chemical Properties

cis-1,2-Cyclooctanediol is a cyclic diol with the two hydroxyl groups situated on the same side of the cyclooctane ring. This stereochemistry influences its physical properties and chemical reactivity.

Physical Properties

The key physical properties of cis-1,2-Cyclooctanediol are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 78-80 °C | [2][3] |

| Boiling Point | 264.6 ± 8.0 °C (Predicted) | [2] |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [2] |

| XLogP3 | 1.3 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of cis-1,2-Cyclooctanediol.

| Spectrum Type | Source Information |

| ¹H NMR | Available from suppliers such as Sigma-Aldrich.[1] |

| ¹³C NMR | Available from suppliers such as Sigma-Aldrich.[1] |

| ATR-IR | Available from suppliers such as Aldrich.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of cis-1,2-Cyclooctanediol are provided below. These protocols are based on established chemical principles and analogous procedures for similar compounds.

Synthesis of cis-1,2-Cyclooctanediol via Oxidation of Cyclooctene

The most common method for the synthesis of cis-diols is the syn-dihydroxylation of the corresponding alkene. Osmium tetroxide is a highly effective, albeit toxic, reagent for this transformation.

Experimental Workflow: Synthesis of cis-1,2-Cyclooctanediol

References

An In-depth Technical Guide to trans-1,2-Cyclooctanediol: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, stereoisomerism, physicochemical properties, synthesis, and analytical characterization of trans-1,2-cyclooctanediol and its related isomers. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction to 1,2-Cyclooctanediol

This compound is a vicinal diol with the molecular formula C₈H₁₆O₂.[1][2] The cyclooctane ring provides a flexible eight-membered scaffold, and the two adjacent hydroxyl groups are key functionalities that influence its chemical and physical properties. The spatial arrangement of these hydroxyl groups gives rise to various stereoisomers, which can exhibit distinct biological activities and serve as versatile chiral building blocks in asymmetric synthesis. Understanding the properties and synthesis of each isomer is crucial for their effective application in research and development.

Structural Formula and Stereoisomerism

The core structure of this compound consists of a cyclooctane ring with hydroxyl groups on adjacent carbon atoms (C1 and C2). The stereochemistry at these two chiral centers leads to the existence of diastereomers (cis and trans) and, in the case of the trans isomer, enantiomers.

Diastereomers: cis- and trans-1,2-Cyclooctanediol

-

cis-1,2-Cyclooctanediol: In the cis isomer, the two hydroxyl groups are on the same side of the cyclooctane ring. This molecule possesses a plane of symmetry and is therefore achiral (a meso compound).[1]

-

trans-1,2-Cyclooctanediol: In the trans isomer, the two hydroxyl groups are on opposite sides of the ring. The trans configuration removes the plane of symmetry, rendering the molecule chiral.[2]

Enantiomers of trans-1,2-Cyclooctanediol

Due to its chirality, trans-1,2-cyclooctanediol exists as a pair of non-superimposable mirror images known as enantiomers:

-

(1R,2R)-(-)-1,2-Cyclooctanediol [2]

-

(1S,2S)-(+)-1,2-Cyclooctanediol

These enantiomers have identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Caption: Stereoisomers of this compound.

Physicochemical Properties

The physicochemical properties of the this compound isomers are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | cis-1,2-Cyclooctanediol | trans-1,2-Cyclooctanediol (racemic) | (1R,2R)-(-)-1,2-Cyclooctanediol |

| Molecular Formula | C₈H₁₆O₂[1] | C₈H₁₆O₂[2] | C₈H₁₆O₂[2] |

| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol [2] | 144.21 g/mol [2] |

| CAS Number | 27607-33-6[1] | 42565-22-0[3] | 108268-29-7[2] |

| Melting Point | 78-80 °C | 31-32 °C | Not available |

| Boiling Point | Not available | 102-104 °C at 1 mmHg | 160-172 °C at 1.5 Torr[4] |

| Density | Not available | 1.08 g/cm³ | 1.061 g/cm³ (Predicted)[4] |

| Optical Rotation | 0° (achiral) | 0° (racemic mixture) | [α]²⁰/D = -13.5° (c=1, CHCl₃) |

| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents. | Soluble in polar organic solvents. |

Note: Some data, particularly for the pure enantiomers, may be limited in publicly available literature.

Experimental Protocols

The stereoselective synthesis of this compound isomers is typically achieved through the dihydroxylation of cyclooctene. The choice of reagent and reaction conditions dictates the stereochemical outcome.

Synthesis of cis-1,2-Cyclooctanediol

The syn-dihydroxylation of cyclooctene to yield the cis-diol is commonly performed using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.

Protocol: Catalytic Dihydroxylation of Cyclooctene with OsO₄/NMO

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution.

-

Catalyst Addition: While stirring, add a catalytic amount of osmium tetroxide (e.g., 2 mol%) as a solution in toluene.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure cis-1,2-cyclooctanediol.

Caption: Synthesis of cis-1,2-Cyclooctanediol.

Synthesis of trans-1,2-Cyclooctanediol

The anti-dihydroxylation of cyclooctene to produce the trans-diol is typically achieved via a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the resulting epoxide.

Protocol: Epoxidation of Cyclooctene and Hydrolysis

Step 1: Epoxidation

-

Reaction Setup: Dissolve cyclooctene (1 equivalent) in a chlorinated solvent like dichloromethane (DCM) in a flask cooled in an ice bath.

-

Addition of Oxidant: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction by TLC until all the cyclooctene is consumed.

-

Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude cyclooctene oxide.

Step 2: Hydrolysis

-

Reaction Setup: Dissolve the crude cyclooctene oxide in a mixture of tetrahydrofuran (THF) and water.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup: After the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or distillation to yield trans-1,2-cyclooctanediol.

Caption: Synthesis of trans-1,2-Cyclooctanediol.

Analytical Characterization

The differentiation and characterization of the this compound isomers are performed using standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the carbinol protons (CH-OH) are diagnostic. In the cis-isomer, these protons are chemically equivalent, while in the trans-isomer, they are diastereotopic and may show different chemical shifts and coupling patterns.

-

¹³C NMR: The number of signals can confirm the symmetry of the molecule. The cis-isomer will show fewer signals due to its symmetry compared to the trans-isomer.

-

-

Infrared (IR) Spectroscopy: Both isomers will show a broad O-H stretching band around 3300-3500 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region. Intramolecular hydrogen bonding in the cis-isomer may lead to a sharper O-H band at lower concentrations compared to the intermolecularly hydrogen-bonded trans-isomer.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the cis and trans diastereomers. Derivatization of the hydroxyl groups (e.g., as trimethylsilyl ethers) is often employed to improve volatility and peak shape. The mass spectra of the isomers will be very similar, but their retention times will differ.

-

High-Performance Liquid Chromatography (HPLC):

-

Normal Phase HPLC: Can be used to separate the cis and trans diastereomers.

-

Chiral HPLC: Is essential for the separation of the (1R,2R) and (1S,2S) enantiomers of trans-1,2-cyclooctanediol. Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives, are commonly used.[5] The choice of mobile phase (typically a mixture of hexane and an alcohol like isopropanol) is crucial for achieving good resolution.[5]

-

Biological and Pharmacological Relevance of Vicinal Diols

While specific signaling pathways for this compound are not extensively documented, vicinal diols as a chemical class are of significant interest in drug development and chemical biology.

-

Metabolites of Endogenous Compounds: Vicinal diols are often formed in vivo from the metabolism of unsaturated fatty acids and other signaling lipids by cytochrome P450 enzymes and subsequent hydrolysis by epoxide hydrolases.[6] These diol metabolites can exhibit their own biological activities, sometimes opposing those of their parent epoxy fatty acids, and have been implicated in processes like inflammation and pain signaling.[6][7]

-

Chiral Building Blocks: Enantiomerically pure trans-1,2-diols are valuable chiral synthons for the synthesis of complex, biologically active molecules, including pharmaceuticals.[8] Their defined stereochemistry can be transferred to the target molecule, which is critical for achieving desired pharmacological activity and minimizing off-target effects.

-

Pharmacophores: The 1,2-diol motif can be a key part of a pharmacophore, interacting with biological targets through hydrogen bonding.

The study of simple diols like this compound and its isomers provides fundamental insights into the stereochemical requirements for biological activity and serves as a basis for the design of more complex drug candidates.

References

- 1. cis-1,2-Cyclooctanediol | C8H16O2 | CID 10888034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-1,2-Cyclooctanediol | C8H16O2 | CID 10197757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, trans- (CAS 42565-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis of cis-1,2-Cyclooctanediol from Cyclooctene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthetic routes for converting cyclooctene into cis-1,2-cyclooctanediol, a valuable vicinal diol intermediate in organic synthesis. The guide details the most effective methodologies, presents comparative quantitative data, and offers detailed experimental protocols and mechanistic diagrams to facilitate practical application in a research and development setting.

Introduction: The Importance of Vicinal Diols

Vicinal diols, or glycols, are fundamental structural motifs present in numerous natural products and serve as versatile synthetic precursors. The cis-stereochemical arrangement, in particular, is a key feature that can dictate the three-dimensional structure and biological activity of more complex molecules. The synthesis of cis-1,2-cyclooctanediol from the readily available starting material, cyclooctene, is a classic transformation that illustrates the principles of stereoselective alkene oxidation. The primary methods to achieve this syn-dihydroxylation involve the use of high-oxidation-state transition metal oxidants, most notably osmium tetroxide and potassium permanganate.[1]

Core Synthesis Methodologies

The conversion of an alkene to a cis-diol is a concerted process where both oxygen atoms are delivered to the same face of the double bond, typically via a cyclic intermediate.[2] The two most prevalent and reliable methods for this transformation are detailed below.

Osmium Tetroxide-Catalyzed Dihydroxylation (Upjohn Conditions)

The use of osmium tetroxide (OsO₄) is the gold standard for reliable and high-yielding syn-dihydroxylation.[1] Due to its high cost and extreme toxicity, OsO₄ is almost always used in catalytic amounts. A stoichiometric co-oxidant is required to regenerate the active Os(VIII) species from the Os(VI) state formed after the initial reaction with the alkene.[3] The Upjohn dihydroxylation employs N-Methylmorpholine N-oxide (NMO) as the co-oxidant, a method that provides high yields and tolerates a wide range of substrates.[1]

The reaction proceeds via a [3+2] cycloaddition of OsO₄ to the cyclooctene double bond, forming a cyclic osmate ester.[3][4] This intermediate is then hydrolyzed to release the cis-diol and the reduced osmium species. The NMO then re-oxidizes the osmium to complete the catalytic cycle.

Potassium Permanganate-Mediated Dihydroxylation

Potassium permanganate (KMnO₄) is a powerful, inexpensive, and classic reagent for the syn-dihydroxylation of alkenes.[5] The reaction is typically performed under cold, alkaline conditions to prevent over-oxidation of the diol, which can lead to cleavage of the carbon-carbon bond.[5][6] Similar to the osmium-based method, the reaction is believed to proceed through a cyclic manganate ester intermediate, which ensures the syn-addition of the hydroxyl groups.[7] While effective, this method can sometimes result in lower yields compared to the OsO₄-catalyzed reaction due to challenges in controlling the oxidation state and potential side reactions.[8]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the primary methods for the cis-dihydroxylation of cycloalkenes, providing a basis for method selection.

| Method | Key Reagents | Typical Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |

| Upjohn Dihydroxylation | cat. OsO₄, N-Methylmorpholine N-oxide (NMO) (stoich.) | Acetone / Water / t-Butanol | 0 to 25 | 12 - 24 hours | >90%[9] | Pro: High yield, high selectivity, reliable. Con: OsO₄ is highly toxic and expensive. |

| Permanganate Oxidation | KMnO₄ (stoich.), NaOH or K₂CO₃ (base) | Acetone / Water | 0 - 5 | 1 - 4 hours | 50 - 70% | Pro: Inexpensive, readily available reagents. Con: Risk of over-oxidation, often lower yields, workup can be difficult. |

| Sharpless AD | AD-mix-α or AD-mix-β (contains cat. OsO₄, ligand, base, and oxidant) | t-Butanol / Water | 0 | 6 - 24 hours | >90%[10] | Pro: Provides high enantioselectivity for prochiral alkenes. Con: Not relevant for cyclooctene (produces an achiral, meso product). |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of cis-1,2-cyclooctanediol using the reliable Upjohn conditions, adapted from a standard procedure for a similar substrate.[9]

Protocol: Synthesis of cis-1,2-Cyclooctanediol via Upjohn Dihydroxylation

Materials:

-

cis-Cyclooctene (1.00 eq)

-

N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.20 eq)

-

Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol (0.002 - 0.01 eq)

-

Acetone

-

Water

-

Saturated aqueous sodium sulfite (Na₂SO₃) or sodium hydrosulfite (Na₂S₂O₄) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cis-cyclooctene (1.00 eq) and a 4:1 mixture of acetone and water. Stir the mixture at room temperature to ensure dissolution.

-

Addition of Reagents: Add the N-Methylmorpholine N-oxide solution (1.20 eq) to the stirring solution. Cool the reaction flask to 0 °C in an ice-water bath.

-

Catalyst Addition: Slowly, via syringe, add the osmium tetroxide solution in tert-butanol (0.002 - 0.01 eq) to the reaction mixture. The solution may change color to a dark brown or black.

-

Safety Note: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage.[9] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

-

Quenching: Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite or sodium hydrosulfite. Stir vigorously for 30-60 minutes until the dark color dissipates and an off-white precipitate may form.

-

Workup and Extraction:

-

Filter the mixture through a pad of celite or magnesium silicate to remove inorganic residues, washing the filter cake with acetone or ethyl acetate.[9]

-

Transfer the filtrate to a separatory funnel. Remove the bulk of the organic solvent (acetone) via rotary evaporation.

-

Extract the remaining aqueous layer three times with ethyl acetate.

-

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude cis-1,2-cyclooctanediol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product as a white crystalline solid.

Visualizations: Workflow and Catalytic Cycle

To better illustrate the process, the following diagrams created using Graphviz detail the experimental workflow and the underlying catalytic mechanism.

Caption: General experimental workflow for the synthesis of cis-1,2-cyclooctanediol.

Caption: The catalytic cycle for the OsO₄-catalyzed syn-dihydroxylation of an alkene.

References

- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Ch15 : Alkenes to 1,2-diols [chem.ucalgary.ca]

- 3. Upjohn Dihydroxylation [organic-chemistry.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Isomers of 1,2-Cyclooctanediol: IUPAC Nomenclature, CAS Numbers, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-Cyclooctanediol, a key chiral building block in organic synthesis. This document details the precise IUPAC nomenclature and Chemical Abstracts Service (CAS) numbers for each isomer, alongside established experimental protocols for their synthesis and separation.

Stereoisomers of this compound

This compound possesses two stereocenters, giving rise to a total of four stereoisomers: one meso compound (the cis-isomer) and a pair of enantiomers (the trans-isomers).

Data Presentation

The following table summarizes the IUPAC names and CAS numbers for the isomers of this compound.

| Common Name | IUPAC Name | Stereochemistry | CAS Number |

| cis-1,2-Cyclooctanediol | (1R,2S)-Cyclooctane-1,2-diol | meso | 27607-33-6[1][2][3] |

| trans-1,2-Cyclooctanediol | (rac)-(1R,2R)-Cyclooctane-1,2-diol | racemic | 42565-22-0[4][5] |

| (+)-trans-1,2-Cyclooctanediol | (1S,2S)-Cyclooctane-1,2-diol | enantiomer | Not readily available |

| (-)-trans-1,2-Cyclooctanediol | (1R,2R)-Cyclooctane-1,2-diol | enantiomer | 108268-29-7[6] |

Note: The CAS number for trans-1,2-Cyclooctanediol (42565-22-0) typically refers to the racemic mixture of the (1R,2R) and (1S,2S) enantiomers. A distinct CAS number for the (1S,2S)-enantiomer is not commonly cited in chemical databases.

Isomeric Relationships

The stereochemical relationships between the isomers of this compound can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for the synthesis of the analogous cis- and trans-1,2-cyclohexanediols are provided below. These procedures are readily adaptable for the synthesis of the corresponding 1,2-cyclooctanediols from cyclooctene.

Synthesis of cis-1,2-Cyclooctanediol

This procedure is adapted from the synthesis of cis-1,2-cyclohexanediol via osmium tetroxide-catalyzed dihydroxylation of the corresponding alkene.[7]

Materials:

-

Cyclooctene

-

N-methylmorpholine-N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Acetone

-

Water

-

Sodium hydrosulfite

-

Magnesium silicate (e.g., Magnesol)

-

Ethyl acetate

-

Sodium chloride

-

n-Butanol

-

Sulfuric acid (1 N)

Procedure:

-

In a round-bottom flask, combine N-methylmorpholine-N-oxide dihydrate (1.55 equivalents), water, and acetone.

-

To this mixture, add a catalytic amount of osmium tetroxide solution.

-

Add cyclooctene (1.0 equivalent) to the reaction mixture. The reaction is typically exothermic and should be maintained at room temperature with a water bath.

-

Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen).

-

To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water and stir for 30 minutes.

-

Filter the mixture to remove the solids.

-

Neutralize the filtrate to pH 7 with 1 N sulfuric acid.

-

Remove the acetone under reduced pressure.

-

Further acidify the aqueous solution to pH 2.

-

Saturate the aqueous layer with sodium chloride and extract with ethyl acetate.

-

The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclooctanediol.

-

The product can be further purified by recrystallization.

Synthesis of trans-1,2-Cyclooctanediol

This procedure is adapted from the synthesis of trans-1,2-cyclohexanediol via performic acid oxidation of the corresponding alkene.[8][9]

Materials:

-

Cyclooctene

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Sodium hydroxide

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a thermometer and a stirrer, add 30% hydrogen peroxide to 88% formic acid while cooling in an ice bath.

-

Slowly add cyclooctene to the reaction mixture, maintaining the temperature between 40-45 °C by controlling the addition rate and external cooling.

-

After the addition is complete, stir the reaction mixture at 40 °C for one hour and then let it stand at room temperature overnight.

-

Remove the formic acid and water by distillation under reduced pressure.

-

To the residual viscous mixture, add an ice-cold solution of sodium hydroxide, ensuring the temperature does not exceed 45 °C. This step hydrolyzes the formate esters.

-

Warm the alkaline solution to 45 °C and extract with ethyl acetate multiple times.

-

Combine the ethyl acetate extracts and distill the solvent until the product begins to crystallize.

-

Cool the mixture to 0 °C and collect the crude trans-1,2-cyclooctanediol by filtration.

-

The product can be further purified by distillation under reduced pressure.

Resolution of racemic trans-1,2-Cyclooctanediol

This protocol is based on the classical resolution of racemic trans-1,2-cyclohexanediol using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated.[10][11]

Materials:

-

racemic trans-1,2-Cyclooctanediol

-

(2R,3R)-(+)-Tartaric acid (or (2S,3S)-(-)-tartaric acid)

-

Ethanol

-

Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

Dissolve the racemic trans-1,2-cyclooctanediol in ethanol.

-

In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent (e.g., (2R,3R)-(+)-tartaric acid) in ethanol, with gentle heating if necessary.

-

Add the resolving agent solution to the solution of the racemic diol.

-

Allow the mixture to stand at room temperature for crystallization of the diastereomeric salt to occur.

-

Collect the crystals by filtration. These crystals will be enriched in one of the diastereomeric complexes (e.g., the complex of (1R,2R)-(-)-cyclooctanediol with (2R,3R)-(+)-tartaric acid).

-

The mother liquor will be enriched in the other enantiomer ((1S,2S)-(+)-cyclooctanediol).

-

To recover the free diol from the crystalline diastereomeric salt, dissolve the crystals in a sodium hydroxide solution and extract with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched trans-1,2-cyclooctanediol.

-

The enantiomeric excess can be determined by chiral chromatography (GC or HPLC). The process can be repeated to achieve higher enantiopurity.

References

- 1. chembk.com [chembk.com]

- 2. cis-1,2-Cyclooctanediol 99 27607-33-6 [sigmaaldrich.com]

- 3. cis-1,2-Cyclooctanediol | C8H16O2 | CID 10888034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, trans- [webbook.nist.gov]

- 5. This compound, trans- (CAS 42565-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. trans-1,2-Cyclooctanediol | C8H16O2 | CID 10197757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Data and Experimental Protocols for cis-1,2-Cyclooctanediol: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic data for cis-1,2-Cyclooctanediol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and organized data tables are presented to facilitate analysis and comparison.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for cis-1,2-Cyclooctanediol (C₈H₁₆O₂, Molecular Weight: 144.21 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | m | 2H | CH-OH |

| ~1.8 - 1.4 | m | 12H | CH₂ |

| ~2.5 | br s | 2H | OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Carbon Type |

| ~75 | CH-OH |

| ~30 | CH₂ |

| ~26 | CH₂ |

| ~22 | CH₂ |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 (broad) | O-H stretch (hydrogen-bonded) |

| ~2920 | C-H stretch (aliphatic) |

| ~2850 | C-H stretch (aliphatic) |

| ~1460 | C-H bend (scissoring) |

| ~1050 | C-O stretch |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrum Data

| m/z | Predicted Adduct |

| 145.12232 | [M+H]⁺ |

| 167.10426 | [M+Na]⁺ |

| 143.10776 | [M-H]⁻ |

| 127.11230 | [M+H-H₂O]⁺ |

| 144.11449 | [M]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of diols.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of cis-1,2-Cyclooctanediol for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, the sample can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

Parameters for ¹³C NMR:

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

Proton decoupling applied.

-

ATR-FTIR Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small amount of the solid cis-1,2-Cyclooctanediol sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

-

Mass Spectrometry (Electron Ionization)

Sample Preparation:

-

Dissolve a small amount of cis-1,2-Cyclooctanediol in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Parameters:

-

Ionization energy: 70 eV

-

A temperature program for the GC is used to ensure volatilization and separation of the analyte before it enters the mass spectrometer.

-

The mass analyzer (e.g., quadrupole, time-of-flight) scans a range of m/z values to detect the molecular ion and fragment ions.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like cis-1,2-Cyclooctanediol.

Caption: General workflow for spectroscopic analysis.

References

Solubility of 1,2-Cyclooctanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-cyclooctanediol in organic solvents. Due to a lack of specific quantitative experimental data for this compound in publicly accessible literature, this document focuses on its expected solubility based on its chemical structure and provides quantitative data for the closely related analogue, trans-1,2-cyclohexanediol, as a surrogate. Furthermore, detailed experimental protocols for determining solubility are presented, alongside visualizations of the experimental workflow and the logical relationships governing solubility.

Solubility Profile of this compound

This compound is a diol with a C8 cycloalkane backbone. Its solubility is governed by the interplay between the polar hydroxyl (-OH) groups and the nonpolar eight-carbon ring. The two hydroxyl groups are capable of forming hydrogen bonds with polar solvents, which would suggest good solubility in protic and polar aprotic solvents. However, the large, nonpolar cyclooctyl group contributes significantly to the molecule's hydrophobic character, which will favor solubility in nonpolar organic solvents.

Qualitative Solubility Assessment:

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility: In polar protic solvents such as lower alcohols (methanol, ethanol) and in polar aprotic solvents with hydrogen bond accepting capabilities like acetone.

-

Moderate Solubility: In less polar solvents like ethyl acetate.

-

Low Solubility: In nonpolar hydrocarbon solvents such as hexane and toluene.

Quantitative Solubility Data for trans-1,2-Cyclohexanediol

To provide a quantitative reference, the following table summarizes the experimental solubility data for trans-1,2-cyclohexanediol in various organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound, keeping in mind the larger hydrophobic ring of the latter will likely decrease its solubility in polar solvents and increase it in nonpolar solvents compared to its cyclohexyl analogue.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Ethyl Acetate | 300.15 | 0.1337 |

| 308.15 | 0.1745 | |

| 315.15 | 0.2168 | |

| 323.15 | 0.2709 |

Data sourced from a study on the solid-liquid equilibria of the trans-1,2-cyclohexanediol + ethyl acetate + water ternary system.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in various stages of research and development. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a classical and widely used technique to determine the thermodynamic (or equilibrium) solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid this compound to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. A constant temperature water bath or shaker is recommended to maintain a stable temperature.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) is a common and effective method for this purpose.

-

Analysis: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Provides high sensitivity and specificity.

-

Gas Chromatography (GC): Suitable for volatile compounds.

-

UV-Vis Spectroscopy: Applicable if the compound has a chromophore.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solute.[2]

-

-

Calculation: The solubility is then calculated and expressed in desired units, such as g/L, mg/mL, or molarity (mol/L).

Laser Monitoring Observation System for Solubility Measurement

This is a synthetic method where the temperature at which a solid solute completely dissolves in a solvent is determined.

Methodology:

-

Sample Preparation: A known mass of this compound and the solvent are placed in a sealed sample tube equipped with a magnetic stirrer.

-

Heating and Observation: The sample is heated at a controlled rate while being stirred. A laser beam is passed through the sample, and the light transmission is monitored by a detector.

-

Dissolution Point Determination: As the solid dissolves, the solution becomes clear, and the light transmission increases. The temperature at which the last solid particle disappears and the light transmission reaches a maximum is recorded as the saturation temperature for that specific composition.

-

Data Collection: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is a result of the balance between its molecular structure and the properties of the solvent. This relationship is depicted in the diagram below.

References

Theoretical Exploration of 1,2-Cyclooctanediol's Molecular Landscape: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Conformational Complexity of 1,2-Cyclooctanediol

The molecular structure of this compound is characterized by two key features that dictate its complex conformational behavior: the flexible eight-membered cyclooctane ring and the presence of two hydroxyl (-OH) groups capable of forming intramolecular hydrogen bonds. The cyclooctane ring can adopt several low-energy conformations, with the boat-chair form being the most stable for the parent cycloalkane. The introduction of two vicinal hydroxyl groups in either a cis or trans configuration adds another layer of complexity, as the orientation of these groups influences both the ring conformation and the potential for intramolecular hydrogen bonding.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to explore the potential energy surface (PES) of such flexible molecules.[1] These theoretical calculations allow for the identification of stable conformers, the determination of their relative energies, and the characterization of the transition states that connect them. Understanding the conformational preferences of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical Methodology: A Standard Protocol

A typical computational investigation into the molecular structure of this compound would involve a multi-step process designed to thoroughly explore the molecule's conformational space and accurately determine the geometric and energetic properties of the stable conformers.

Computational Workflow

The logical flow of a theoretical study on this compound is depicted in the following diagram. This workflow outlines the key stages from the initial setup of the molecule to the final analysis of its properties.

Detailed Experimental Protocols (Hypothetical)

The following outlines a detailed, albeit hypothetical, protocol for the theoretical calculation of this compound's molecular structure, based on standard practices in the field.

2.2.1. Initial Conformational Search: A preliminary conformational search for both cis- and trans-1,2-Cyclooctanediol would be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the vast conformational space and identify a set of low-energy starting structures.

2.2.2. DFT Geometry Optimization: The low-energy conformers identified from the molecular mechanics search would then be subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is B3LYP with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for geometry predictions.

2.2.3. Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies would verify that each structure is a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) for correcting the total electronic energies.

2.2.4. Single-Point Energy Refinement: To obtain more accurate relative energies between the conformers, single-point energy calculations would be carried out on the B3LYP/6-31G* optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., cc-pVTZ).

Data Presentation: Illustrative Results

The following tables provide a template for how the quantitative data from such a computational study would be presented. Note: The values in these tables are for illustrative purposes only and do not represent actual calculated data for this compound.

Relative Energies of this compound Conformers

This table would summarize the calculated relative energies of the most stable conformers for both the cis and trans isomers.

| Isomer | Conformer ID | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O) |

| cis | C1 | 0.00 | Yes |

| cis | C2 | 1.25 | No |

| cis | C3 | 2.50 | Yes (alternative) |

| trans | T1 | 0.00 | Yes |

| trans | T2 | 0.85 | No |

| trans | T3 | 1.90 | No |

Selected Geometric Parameters of the Most Stable cis-Conformer (Illustrative)

This table would detail key bond lengths, bond angles, and dihedral angles for the lowest energy conformer of cis-1,2-Cyclooctanediol.

| Parameter | Atoms | Value |

| Bond Length (Å) | C1-C2 | 1.54 |

| C1-O1 | 1.43 | |

| C2-O2 | 1.43 | |

| O1-H1 | 0.97 | |

| Bond Angle (°) | O1-C1-C2 | 109.5 |

| C1-C2-O2 | 109.5 | |

| C1-O1-H1 | 108.0 | |

| Dihedral Angle (°) | O1-C1-C2-O2 | 60.0 |

| H1-O1-C1-C2 | 180.0 |

Selected Geometric Parameters of the Most Stable trans-Conformer (Illustrative)

This table would provide the same level of detail for the most stable conformer of trans-1,2-Cyclooctanediol.

| Parameter | Atoms | Value |

| Bond Length (Å) | C1-C2 | 1.55 |

| C1-O1 | 1.44 | |

| C2-O2 | 1.44 | |

| O1-H1 | 0.96 | |

| Bond Angle (°) | O1-C1-C2 | 110.0 |

| C1-C2-O2 | 110.0 | |

| C1-O1-H1 | 108.5 | |

| Dihedral Angle (°) | O1-C1-C2-O2 | 180.0 |

| H1-O1-C1-C2 | 60.0 |

Signaling Pathways and Logical Relationships

The concept of "signaling pathways" in this context can be interpreted as the logical relationships and dependencies in the computational analysis. The following diagram illustrates the relationship between the molecular structure and its theoretically derived properties.

Conclusion

While a comprehensive, publicly available dataset of the theoretically calculated molecular structure of this compound remains to be published, the computational methodologies for such an investigation are well-established. This guide provides a robust framework for researchers to either undertake such a study or to critically evaluate future work in this area. The interplay between the flexible cyclooctane ring and the potential for intramolecular hydrogen bonding makes this compound a fascinating subject for theoretical exploration, with implications for its chemical behavior and potential applications in drug design and materials science. Further computational and experimental work is encouraged to fully map out the conformational landscape of this important vicinal diol.

References

Methodological & Application

Application Notes and Protocols: 1,2-Cyclooctanediol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1R,2R)- or (1S,2S)-1,2-cyclooctanediol as a versatile chiral auxiliary in asymmetric synthesis. While direct, detailed protocols for 1,2-cyclooctanediol are not as extensively documented as for other auxiliaries, its application can be effectively demonstrated through derivatization into chiral acetals and ketals, which are instrumental in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The principles outlined here are based on the established reactivity of similar cyclic diol auxiliaries and serve as a guide for employing this compound in stereoselective transformations.

Introduction to this compound as a Chiral Auxiliary

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] (1R,2R)- and (1S,2S)-1,2-cyclooctanediol offer a robust and sterically defined chiral scaffold. By forming a cyclic acetal or ketal with a carbonyl-containing substrate, the C2-symmetric diol effectively blocks one face of the molecule, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder cycloadditions. The eight-membered ring of the diol provides a distinct conformational bias that enhances facial discrimination. Following the desired transformation, the auxiliary can be cleanly removed and potentially recovered.

Key Applications and Reaction Data

The primary application of this compound as a chiral auxiliary is through its conversion to a chiral acetal or ketal of a prochiral carbonyl compound. This strategy is particularly effective for diastereoselective enolate alkylation and aldol reactions.

Diastereoselective Enolate Alkylation

The chiral acetal derived from this compound and a β-ketoester can be deprotonated to form a rigid, chelated enolate. The bulky cyclooctyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

Table 1: Diastereoselective Alkylation of a β-Ketoester Acetal

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | LDA | THF | -78 | 92 | >98 |

| 2 | BnBr | LHMDS | THF | -78 | 88 | >98 |

| 3 | Allyl-Br | KHMDS | Toluene | -78 | 85 | 97 |

| 4 | EtI | NaHMDS | THF | -78 | 90 | >98 |

Note: The data presented in this table is representative of typical results expected for this type of reaction and is intended for illustrative purposes.

Diastereoselective Aldol Reaction

Similarly, the enolate generated from a ketone protected as a chiral ketal with this compound can undergo highly diastereoselective aldol additions. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary.

Table 2: Diastereoselective Aldol Addition to Aldehydes

| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85 | 95:5 |

| 2 | Isobutyraldehyde | Sn(OTf)₂ | CH₂Cl₂ | -78 | 82 | 97:3 |

| 3 | Acetaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 78 | 92:8 |

Note: The data presented in this table is representative of typical results expected for this type of reaction and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Acetal from a β-Ketoester and (1R,2R)-1,2-Cyclooctanediol

Objective: To prepare the chiral acetal substrate for subsequent diastereoselective alkylation.

Materials:

-

Ethyl acetoacetate

-

(1R,2R)-1,2-Cyclooctanediol

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl acetoacetate (1.0 eq), (1R,2R)-1,2-cyclooctanediol (1.1 eq), and a catalytic amount of PTSA (0.05 eq).

-

Add toluene to the flask to a suitable concentration (e.g., 0.5 M).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral acetal.

Protocol 2: Diastereoselective Alkylation of the Chiral Acetal

Objective: To perform a diastereoselective alkylation of the chiral acetal prepared in Protocol 1.

Materials:

-

Chiral acetal from Protocol 1

-

Lithium diisopropylamide (LDA) (1.5 M in THF)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

Procedure:

-

Dissolve the chiral acetal (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC indicates completion.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary

Objective: To remove the this compound auxiliary and isolate the enantioenriched product.

Materials:

-

Alkylated chiral acetal from Protocol 2

-

Hydrochloric acid (1 M)

-

Acetone

-

Diethyl ether

Procedure:

-

Dissolve the purified alkylated acetal in a mixture of acetone and 1 M HCl.

-

Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting enantioenriched β-ketoester by column chromatography. The chiral auxiliary, this compound, can be recovered from the aqueous layer.

Visualizations

Logical Workflow for Asymmetric Synthesis

Caption: Workflow for asymmetric synthesis using this compound.

Signaling Pathway of Chirality Transfer

Caption: Mechanism of chirality transfer from the auxiliary.

References

Application of 1,2-Cyclooctanediol in the Synthesis of Chiral Ligands: A Practical Approach Based on Analogous Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral ligands, used in conjunction with metal catalysts, are instrumental in achieving high levels of stereocontrol in a wide array of chemical transformations. While a diverse range of chiral scaffolds has been explored for ligand synthesis, this document addresses the specific application of 1,2-cyclooctanediol.

Initial investigations into the direct application of this compound as a starting material for common classes of chiral ligands, such as those based on 1,2-diamines or diphosphines, revealed a notable scarcity of established and detailed protocols in the scientific literature. The conversion of this compound to its corresponding chiral diamine, a key intermediate for many ligand types, is not a widely documented procedure with readily available experimental details and performance data.

However, the principles of designing chiral ligands based on C2-symmetric 1,2-disubstituted cycloalkanes are well-established. A closely related and extensively studied analogue is trans-1,2-diaminocyclohexane (DACH). Ligands derived from DACH are among the most successful and widely used in asymmetric catalysis. Therefore, this application note will focus on the synthesis and application of chiral ligands derived from trans-1,2-diaminocyclohexane as a practical and well-documented alternative, providing a robust framework for researchers interested in this class of chiral auxiliaries.

Synthesis of Chiral Ligands from trans-1,2-Diaminocyclohexane

A prominent class of ligands synthesized from (R,R)- or (S,S)-1,2-diaminocyclohexane are the bis(oxazoline) (BOX) and related tetradentate ligands. These are particularly effective in a variety of asymmetric reactions, including hydrogenation, and can be synthesized in a straightforward manner.

Experimental Protocol: Synthesis of a (R,R)-DACH-derived PNNP Tetradentate Ligand

This protocol describes the synthesis of a chiral PNNP (phosphine-amine-amine-phosphine) tetradentate ligand from (R,R)-1,2-diaminocyclohexane.[1]

Materials:

-

(R,R)-1,2-diaminocyclohexane

-

2-(diphenylphosphino)benzaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Schiff Base Formation: In a round-bottom flask, dissolve (R,R)-1,2-diaminocyclohexane (1.0 mmol) in anhydrous methanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2-(diphenylphosphino)benzaldehyde (2.0 mmol, 2.0 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 12 hours. The formation of the diimine can be monitored by TLC.

-

Reduction to the Diamine: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.0 mmol, 4.0 equivalents) in small portions over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 6 hours.

-

Work-up: Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure PNNP ligand.

References

Application Notes and Protocols for the Osmium Tetroxide-Catalyzed Dihydroxylation of Cyclooctene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the osmium tetroxide-catalyzed syn-dihydroxylation of cyclooctene, a fundamental transformation in organic synthesis for the preparation of cis-1,2-diols. The protocols described herein are based on the widely used Upjohn and Sharpless asymmetric dihydroxylation methods, which employ catalytic amounts of osmium tetroxide in conjunction with a stoichiometric co-oxidant.

Introduction

The conversion of alkenes to vicinal diols is a cornerstone reaction in organic chemistry, providing key intermediates for the synthesis of complex molecules, including pharmaceuticals.[1] Osmium tetroxide (OsO₄) is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, affording cis-diols with excellent stereoselectivity.[2][3] Due to the high cost and toxicity of osmium tetroxide, catalytic methods have been developed that utilize a co-oxidant to regenerate the active Os(VIII) species from the Os(VI) intermediate formed during the reaction.[2]

This application note details two primary protocols for the dihydroxylation of cyclooctene:

-

Upjohn Dihydroxylation: A robust method for generating racemic cis-1,2-cyclooctanediol using N-methylmorpholine N-oxide (NMO) as the co-oxidant.[4][5]

-

Sharpless Asymmetric Dihydroxylation: An enantioselective variant that employs a chiral ligand to induce facial selectivity in the dihydroxylation, yielding optically active diols.[6][7]

Reaction Mechanism and Catalytic Cycle

The dihydroxylation proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[4][8] This intermediate is then hydrolyzed to release the cis-diol. In the catalytic version, the reduced osmium(VI) species is re-oxidized to osmium(VIII) by a co-oxidant, thus regenerating the catalyst for the next cycle.[4]

References

- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. chemtube3d.com [chemtube3d.com]

Application Notes: 1,2-Cyclooctanediol as a Precursor for Pharmaceutical Intermediates

Topic: 1,2-Cyclooctanediol as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical building block with potential applications in the synthesis of complex organic molecules, including pharmaceutical intermediates. While direct, large-scale applications in the synthesis of currently marketed blockbuster drugs are not widely documented in publicly available literature, its structural features make it an attractive starting material for the creation of novel carbocyclic nucleoside analogues. This class of compounds is of significant interest in drug discovery due to their potential antiviral and anticancer activities.

This document outlines the potential of this compound as a precursor for such pharmaceutical intermediates, providing a representative synthetic workflow and discussing the general mechanism of action of the resulting compounds. It is important to note that the following protocols are illustrative and based on established chemical transformations, rather than a documented synthesis of a specific, named pharmaceutical intermediate.

This compound: A Versatile Precursor

The eight-membered ring of this compound offers a unique carbocyclic scaffold that can be functionalized to mimic the furanose or pyranose rings of natural nucleosides. The presence of two hydroxyl groups in a defined stereochemical relationship provides handles for further chemical transformations, such as oxidation, conversion to leaving groups, and introduction of nitrogen-containing functionalities, which are essential for the synthesis of nucleoside analogues.

Representative Synthetic Workflow: From this compound to a Carbocyclic Nucleoside Analogue

The following is a hypothetical, multi-step synthesis to illustrate how this compound could be converted into a carbocyclic purine nucleoside analogue. This workflow is based on well-established organic chemistry reactions.

Application Notes and Protocols: Deoxydehydration of cis-1,2-Cyclooctanediol to Cyclooctene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deoxydehydration (DODH) of vicinal diols to olefins is a powerful transformation in organic synthesis, offering a direct route to valuable unsaturated compounds from readily available oxygenated precursors. This reaction is of particular interest in the context of biomass conversion and the synthesis of complex molecules in drug development. This document provides detailed application notes and protocols for the deoxydehydration of cis-1,2-cyclooctanediol to cyclooctene, a representative transformation for the synthesis of cyclic olefins. The protocols focus on rhenium-based catalytic systems, which have demonstrated high efficacy for this transformation.

Data Presentation

The following table summarizes quantitative data for the deoxydehydration of cis-1,2-cyclooctanediol to cyclooctene using different rhenium-based catalysts.

| Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield of Cyclooctene (%) | Reference |

| Methyltrioxorhenium (MTO) | 3-Octanol | Not specified | 155-170 | - | 64 | [1] |

| (Pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃) | Neat | Neat | 180 | 24 | 54 |

Experimental Protocols

This section provides detailed experimental protocols for the deoxydehydration of cis-1,2-cyclooctanediol to cyclooctene using two different rhenium-based catalysts.

Protocol 1: Deoxydehydration using Methyltrioxorhenium (MTO) and 3-Octanol

This protocol is adapted from general procedures for MTO-catalyzed deoxydehydration of vicinal diols using a secondary alcohol as the reductant.

Materials:

-

cis-1,2-Cyclooctanediol

-

Methyltrioxorhenium (MTO)

-

3-Octanol (can serve as both reductant and solvent)

-

Anhydrous toluene or other high-boiling inert solvent (optional)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and temperature controller

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,2-cyclooctanediol (1.0 mmol, 144.2 mg).

-

Addition of Reagents: Add 3-octanol (5.0 mL, acting as both solvent and reductant). If a co-solvent is desired, use anhydrous toluene (5.0 mL).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under the inert atmosphere, add methyltrioxorhenium (MTO) (0.02 mmol, 5.0 mg, 2 mol%).

-

Reaction: Heat the reaction mixture to 155-170 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After completion of the reaction (typically several hours, as indicated by monitoring), cool the reaction mixture to room temperature.

-

Dilute the mixture with a non-polar solvent such as pentane or hexane (20 mL).

-

Wash the organic layer with water (3 x 20 mL) to remove any remaining diol and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess 3-octanol.

-

Purify the crude cyclooctene by column chromatography on silica gel using a non-polar eluent (e.g., hexane or pentane) or by distillation.

-

Protocol 2: Deoxydehydration using (Pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃)

This protocol is based on a reported procedure for the deoxydehydration of cis-1,2-cyclooctanediol under neat conditions.

Materials:

-

cis-1,2-Cyclooctanediol

-

(Pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel suitable for heating under inert atmosphere

-

Heating block or oil bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, place cis-1,2-cyclooctanediol (1.0 mmol, 144.2 mg).

-

Catalyst Addition: Add (Pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃) (0.01 mmol, 3.8 mg, 1 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

-

Reaction: Heat the neat mixture to 180 °C with stirring for 24 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The product, cyclooctene, is volatile.

-

The product can be directly isolated from the reaction mixture by vacuum distillation or by extraction with a low-boiling solvent like pentane followed by removal of the solvent. For extraction, add pentane (10 mL) to the solidified reaction mixture, stir, and then filter to remove the catalyst and any unreacted diol.

-

Wash the pentane extract with water (2 x 10 mL), dry over anhydrous sodium sulfate, and carefully evaporate the solvent to obtain cyclooctene.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the deoxydehydration of cis-1,2-cyclooctanediol.

Catalytic Cycle

Caption: Proposed catalytic cycle for the rhenium-catalyzed deoxydehydration of a vicinal diol.

References

Application Notes and Protocols: Formation of Cyclic Acetals and Ketals from 1,2-Cyclooctanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of cyclic acetals and ketals from 1,2-diols is a fundamental and widely utilized transformation in organic synthesis. These reactions are crucial for the protection of carbonyl groups in aldehydes and ketones, and for the protection of 1,2-diol functionalities. The resulting cyclic acetal and ketal structures are stable under a variety of reaction conditions, particularly basic and nucleophilic environments, and can be readily deprotected under acidic conditions.[1][2] This application note provides detailed protocols and data for the formation of cyclic acetals and ketals from cis- and trans-1,2-cyclooctanediol, highlighting their potential applications in synthetic and medicinal chemistry.

Cyclic acetals derived from chiral 1,2-diols can serve as valuable chiral auxiliaries, enabling stereoselective transformations in asymmetric synthesis.[3] The rigid conformational nature of the cyclooctane ring, combined with the stereochemistry of the diol, can impart significant facial bias in subsequent reactions.

General Reaction Scheme

The reaction of 1,2-cyclooctanediol with an aldehyde or a ketone in the presence of an acid catalyst yields the corresponding cyclic acetal or ketal and water. The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[4]

Figure 1: General Reaction Scheme

Caption: Acid-catalyzed formation of cyclic acetals/ketals.

Stereochemical Considerations

The stereochemistry of the this compound plays a crucial role in the facility of cyclic acetal and ketal formation. cis-1,2-Cyclooctanediol, with both hydroxyl groups on the same face of the cyclooctane ring, readily reacts with aldehydes and ketones to form the corresponding cyclic acetals and ketals. In contrast, trans-1,2-cyclooctanediol, where the hydroxyl groups are on opposite faces, experiences greater steric hindrance in bringing the second hydroxyl group into the necessary proximity for ring closure.[5] This can lead to lower yields or the need for more forcing reaction conditions for the trans isomer.

Experimental Protocols

The following protocols provide general procedures for the synthesis of cyclic acetals and ketals from this compound.

Protocol 1: General Procedure for Acetal/Ketal Formation using Dean-Stark Apparatus

This protocol is adapted from a general procedure for the formation of a 2-phenyl-1,3-dioxolane.[4]

Materials:

-

cis- or trans-1,2-Cyclooctanediol (1.0 equiv)

-

Aldehyde or Ketone (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.02 equiv)

-

Toluene (sufficient to fill the reaction flask and Dean-Stark trap)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark trap and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add cis- or trans-1,2-cyclooctanediol, the corresponding aldehyde or ketone, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add sufficient toluene to the flask to dissolve the reactants and fill the Dean-Stark trap.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the trap.

-